![molecular formula C8H10BFO3 B1422122 (2-Ethoxy-3-fluorophenyl)boronic acid CAS No. 1010097-71-8](/img/structure/B1422122.png)
(2-Ethoxy-3-fluorophenyl)boronic acid
Overview
Description
“(2-Ethoxy-3-fluorophenyl)boronic acid” is a type of boronic acid, which is a compound that contains a boron atom bonded to an oxygen atom and two hydroxyl groups . Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds with sugars, amines, and other organic compounds .
Synthesis Analysis
Boronic acids, including “(2-Ethoxy-3-fluorophenyl)boronic acid”, can be synthesized through various methods. One common method is the reaction of an aryl halide with a boronic acid in the presence of a base . The exact synthesis process for “(2-Ethoxy-3-fluorophenyl)boronic acid” is not specified in the available literature.Molecular Structure Analysis
The molecular structure of “(2-Ethoxy-3-fluorophenyl)boronic acid” consists of a phenyl ring (a six-membered carbon ring) with a boronic acid group, a fluorine atom, and an ethoxy group attached . The exact positions of these groups on the phenyl ring can vary, leading to different isomers .Chemical Reactions Analysis
Boronic acids, including “(2-Ethoxy-3-fluorophenyl)boronic acid”, are known to participate in various chemical reactions. They are often used in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis . They can also participate in Rh-catalyzed enantioselective addition reactions and Rhodium and Palladium-catalyzed substitution reactions .Physical And Chemical Properties Analysis
“(2-Ethoxy-3-fluorophenyl)boronic acid” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available literature.Scientific Research Applications
Synthesis of Liquid Crystalline Compounds
Boronic acids are used in the synthesis of novel liquid crystalline compounds, such as fluorobiphenylcyclohexenes and difluoroterphenyls, through palladium-catalyzed cross-couplings .
Development of Leukotriene Receptor Agonists
They play a role in synthesizing o-phenylphenols, which act as potent leukotriene B4 receptor agonists, potentially useful in treating inflammatory diseases .
Anion Receptors for Polymer Electrolytes
Phenylboronic catechol esters derived from boronic acids serve as promising anion receptors for polymer electrolytes, which are crucial for energy storage devices .
Fluorescent Sensors for Carbohydrates
Boronic acids form cyclic esters with diols, leading to significant fluorescence changes. This property is utilized to develop sensors for recognizing carbohydrates and other substances .
ATP Detection and Sensing
The boronic acid group can interact with the ribose moiety of ATP to form esters, aiding in ATP detection through various sensing methods .
Catalytic Protodeboronation
Boronic acids are involved in catalytic protodeboronation of alkyl boronic esters, a process important for organic synthesis and pharmaceutical applications .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound (2-Ethoxy-3-fluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(2-Ethoxy-3-fluorophenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by (2-Ethoxy-3-fluorophenyl)boronic acid is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
Boronic acids in general are known to be relatively stable and readily prepared
Result of Action
The molecular and cellular effects of (2-Ethoxy-3-fluorophenyl)boronic acid’s action primarily involve the formation of new carbon–carbon bonds . This is a result of the SM coupling reaction, which is facilitated by the compound’s interaction with its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Ethoxy-3-fluorophenyl)boronic acid. For instance, the compound is known to be relatively stable under mild and functional group tolerant reaction conditions . Additionally, it is generally environmentally benign
properties
IUPAC Name |
(2-ethoxy-3-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-2-13-8-6(9(11)12)4-3-5-7(8)10/h3-5,11-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKMCPBXSPQEEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681874 | |
Record name | (2-Ethoxy-3-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxy-3-fluorophenyl)boronic acid | |
CAS RN |
1010097-71-8 | |
Record name | (2-Ethoxy-3-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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